Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate
Overview
Description
Preparation Methods
The synthesis of Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate typically involves the reaction of ethanol, diethyl ethoxymethylenemalonate, sodium, and benzamidine hydrochloride under specific conditions . The reaction is carried out in the presence of hydrochloric acid, which acts as a catalyst . The industrial production methods are similar but are scaled up to accommodate larger quantities and may involve additional purification steps to ensure the compound’s purity .
Chemical Reactions Analysis
Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular processes such as apoptosis and inflammation .
Comparison with Similar Compounds
Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate can be compared to other similar compounds, such as:
Triazole-pyrimidine hybrids: These compounds also exhibit significant biological activities, including neuroprotective and anti-inflammatory properties.
Pyrimido[4,5-d]pyrimidines: These bicyclic compounds have been studied for their potential use in antiviral and anticancer therapies.
The uniqueness of this compound lies in its specific structural features and reactivity, which make it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
ethyl 6-oxo-2-phenyl-1H-pyrimidine-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-2-18-13(17)10-8-14-11(15-12(10)16)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSIHCFJCICVJHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(NC1=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70349690 | |
Record name | Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70349690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55613-22-4 | |
Record name | Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70349690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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